![molecular formula C4H8OS B13596767 (2S)-2-[(Methylsulfanyl)methyl]oxirane CAS No. 64448-82-4](/img/structure/B13596767.png)
(2S)-2-[(Methylsulfanyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(Methylsulfanyl)methyl]oxirane: is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a methylsulfanyl group attached to one of the carbon atoms in the epoxide ring, making it a unique and interesting molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(Methylsulfanyl)methyl]oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of an allylic sulfide using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under mild conditions, usually at room temperature, to ensure the formation of the desired epoxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-[(Methylsulfanyl)methyl]oxirane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products. Common nucleophiles include amines, thiols, and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted epoxides and related compounds.
Scientific Research Applications
Chemistry: (2S)-2-[(Methylsulfanyl)methyl]oxirane is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving epoxides. Its reactivity and stability make it a suitable candidate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations allows for the design of novel therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(Methylsulfanyl)methyl]oxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its biological activity and its potential use in drug development.
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues in proteins, affecting their function and activity.
DNA: It can form adducts with DNA, potentially leading to mutations and other genetic changes.
Enzymes: this compound can inhibit or activate enzymes by covalently modifying their active sites.
Comparison with Similar Compounds
(2S)-2-[(Ethylsulfanyl)methyl]oxirane: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
(2S)-2-(2-Methylphenyl)oxirane: Features a 2-methylphenyl group attached to the epoxide ring.
(2S)-2-({[2-(Methylsulfonyl)ethyl]sulfinyl}methyl)oxirane: Contains a methylsulfonyl group and an ethylsulfinyl group.
Uniqueness: (2S)-2-[(Methylsulfanyl)methyl]oxirane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
64448-82-4 |
|---|---|
Molecular Formula |
C4H8OS |
Molecular Weight |
104.17 g/mol |
IUPAC Name |
(2S)-2-(methylsulfanylmethyl)oxirane |
InChI |
InChI=1S/C4H8OS/c1-6-3-4-2-5-4/h4H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
OSIXFNQHNPOVIA-BYPYZUCNSA-N |
Isomeric SMILES |
CSC[C@@H]1CO1 |
Canonical SMILES |
CSCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


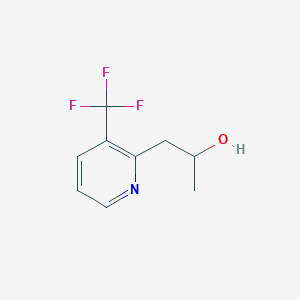
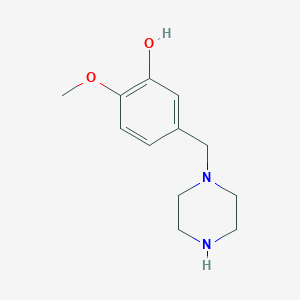
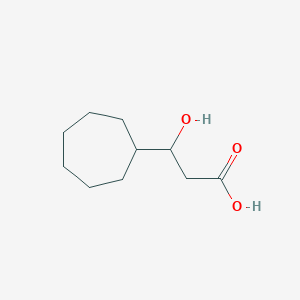
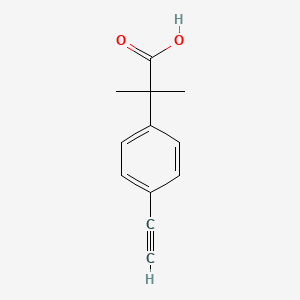
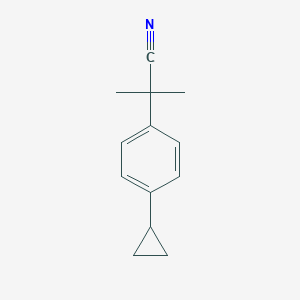
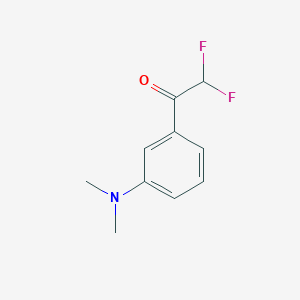
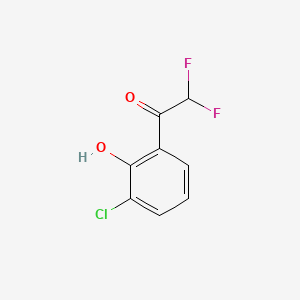
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)
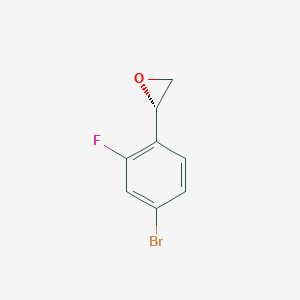
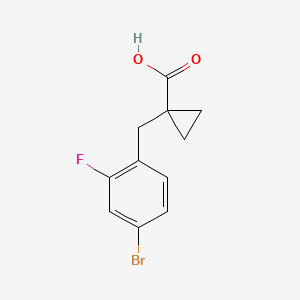
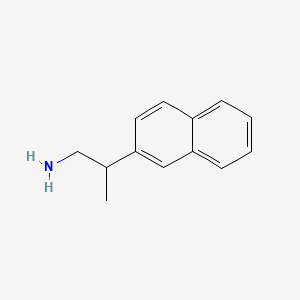
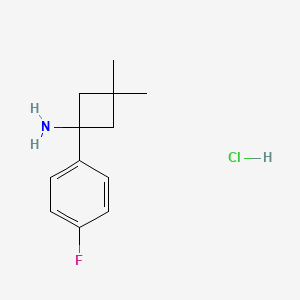
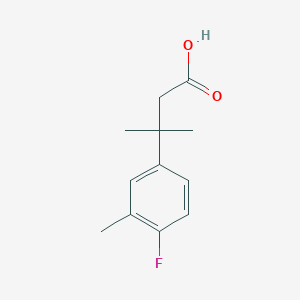
aminehydrochloride](/img/structure/B13596789.png)
